Propionamide, 2-butylthio-2-methyl-
Description
Propionamide, 2-butylthio-2-methyl- is a substituted propionamide derivative characterized by a thioether (butylthio) and methyl group at the 2-position of the propionamide backbone. Thioether groups, such as butylthio, are known to influence solubility, stability, and reactivity compared to oxygen-containing analogs, which may enhance metabolic resistance in bioactive molecules .
Properties
CAS No. |
63915-95-7 |
|---|---|
Molecular Formula |
C8H17NOS |
Molecular Weight |
175.29 g/mol |
IUPAC Name |
2-butylsulfanyl-2-methylpropanamide |
InChI |
InChI=1S/C8H17NOS/c1-4-5-6-11-8(2,3)7(9)10/h4-6H2,1-3H3,(H2,9,10) |
InChI Key |
ZWSMHUSCFABOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Propionamide, 2-butylthio-2-methyl-
General Synthetic Strategy
The synthesis of Propionamide, 2-butylthio-2-methyl- typically involves three key steps:
- Preparation of the appropriate 2-substituted propionamide intermediate.
- Introduction of the butylthio group via nucleophilic substitution or thiol addition.
- Final purification and characterization.
Detailed Synthetic Routes
Thiol Substitution on 2-Halo Propionamide Derivatives
One common approach is the nucleophilic substitution of a 2-halo propionamide with a butylthiol nucleophile. The general reaction scheme is:
- Synthesis of 2-halo-2-methylpropionamide intermediate.
- Reaction with butanethiol (n-butyl thiol) under basic or neutral conditions to substitute the halogen with the butylthio group.
This method benefits from straightforward reaction conditions and good yields due to the high nucleophilicity of thiols.
Reduction of Nitrile Precursors Followed by Coupling
Another approach involves:
- Preparation of a nitrile precursor bearing the 2-butylthio substituent.
- Reduction of the nitrile group to the corresponding primary amine using borane-dimethyl sulfide complex (BH3–SMe2) in tetrahydrofuran (THF) under reflux conditions.
- Coupling of the primary amine with a carboxylic acid derivative (such as 2-(3-fluoro-4-methylsulfonylaminophenyl) propanoic acid) using carbodiimide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in dimethylformamide (DMF) at room temperature.
This method is supported by literature on the synthesis of related 2-thio substituted propionamide derivatives, where nitrile reduction and amide coupling are key steps.
Acid-Mediated Thiol Addition to α-Keto Amides
An alternative method involves the acid-catalyzed addition of butanethiol to α-keto amides or α-halo amides. Under acidic conditions, the carbonyl or halide is activated, facilitating nucleophilic attack by the thiol to form the 2-butylthio substituent. This approach is useful for selective functionalization and has been reported in synthesis of related compounds involving sulfur nucleophiles.
Experimental Conditions and Purification
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (CH2Cl2), dimethylformamide (DMF), and ethyl acetate (EtOAc).
- Catalysts and Reagents: Borane-dimethyl sulfide complex (BH3–SMe2) for nitrile reduction; EDC·HCl for amide coupling; acid catalysts for thiol addition.
- Purification: Flash column chromatography on silica gel using solvent mixtures such as dichloromethane/methanol (10:1) or ethyl acetate/hexanes (1:2) is standard for isolating pure products.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Propionamide, 2-butylthio-2-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfide group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propionamide, 2-butylthio-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propionamide, 2-butylthio-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfide group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
- Reactivity: The butylthio group in the target compound may confer distinct electronic and steric effects compared to pyrazolylmethyl (in 6) or benzoyl groups (in 134a).
- Synthesis : Nucleophilic substitution (as in ) is a plausible route for synthesizing 2-butylthio-2-methyl-propionamide, though thiol-alkylation with butanethiol could also be explored. highlights the use of DMF and acid catalysis for complex derivatives, suggesting solvent and catalyst choices are critical for yield optimization.
- Bioactivity : While 134a and the DPP-IV inhibitor show pharmaceutical relevance, the butylthio group might improve metabolic stability compared to hydrolytically labile esters or amides.
Functional Group Impact
- Thioether vs. Amide/Urea : Thioethers (as in the target compound) are more resistant to oxidation than ethers but less nucleophilic than amines or ureas (e.g., compounds 8 and 9 in ). This could limit reactivity in certain substitution reactions but enhance durability in biological environments.
- Steric Effects : The 2-methyl and bulky butylthio groups may hinder steric access to the amide carbonyl, reducing susceptibility to enzymatic degradation—a trait advantageous in drug design .
Contradictions and Limitations
- This suggests substituent complexity and reaction conditions significantly affect efficiency.
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